molecular formula C8H8N4S B2713117 N-(1H-1,3-benzimidazol-5-yl)thiourea CAS No. 862665-25-6

N-(1H-1,3-benzimidazol-5-yl)thiourea

Cat. No.: B2713117
CAS No.: 862665-25-6
M. Wt: 192.24
InChI Key: LMLIAPGENYZGFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(1H-1,3-benzimidazol-5-yl)thiourea is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound: interacts with its target, STAT3, by inhibiting its pathway. This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes that STAT3 is involved in .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. This pathway is involved in immune response regulation and inflammation. By inhibiting this pathway, This compound can potentially alter these processes .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of the STAT3 pathway. This can lead to changes in immune response regulation and inflammation, potentially impacting various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-5-yl)thiourea typically involves the reaction of benzimidazole derivatives with thiourea under specific conditions. One common method includes the reaction of 5-amino-1H-benzimidazole with thiourea in the presence of a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-(1H-1,3-benzimidazol-5-yl)thiourea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-yl)thiourea
  • N-(1H-1,3-benzimidazol-6-yl)thiourea
  • N-(1H-1,3-benzimidazol-4-yl)thiourea

Uniqueness

N-(1H-1,3-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for targeted research and applications .

Properties

IUPAC Name

3H-benzimidazol-5-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLIAPGENYZGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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